1-(4-methylbenzoyl)-4-phenylpiperazine

Sigma Receptor Pharmacology Neuroprotection Structure-Activity Relationship

Researchers need pharmacologically inert controls to eliminate off-target serotonergic activity. This benzoylpiperazine derivative solves that: it is inactive at 5-HT1/5-HT2 sites, ensuring assay specificity. - **Use Case 1**: Structurally matched negative control for 5-HT receptor binding studies. - **Use Case 2**: Lead scaffold for N-alkylation to achieve 80-fold higher sigma-1 affinity. - **Metabolic Control**: Monitor amide hydrolysis to 4-phenylpiperazine in ADME screens. - **Physicochemical Benchmark**: logP ~3.0-3.8 for lipophilicity calibration.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
CAS No. 219989-26-1
Cat. No. B5654170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylbenzoyl)-4-phenylpiperazine
CAS219989-26-1
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C18H20N2O/c1-15-7-9-16(10-8-15)18(21)20-13-11-19(12-14-20)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
InChIKeyMPTWQLUMMRYFPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylbenzoyl)-4-phenylpiperazine Overview


1-(4-Methylbenzoyl)-4-phenylpiperazine (CAS: 219989-26-1) is a substituted piperazine derivative featuring a 4-methylbenzoyl group at the N1 position and a phenyl ring at the N4 position [1]. This compound belongs to the benzoylpiperazine subclass, which exhibits distinct pharmacological properties compared to phenylpiperazines [2]. Its dual-substitution pattern enables exploration of structure-activity relationships (SAR) in receptor binding studies, particularly for sigma and serotonin receptors [3].

Why 1-(4-Methylbenzoyl)-4-phenylpiperazine Cannot Be Substituted


Substituting 1-(4-methylbenzoyl)-4-phenylpiperazine with structurally similar piperazines (e.g., 1-benzoylpiperazine, 1-phenylpiperazine, or 1-(4-chlorobenzoyl)-4-phenylpiperazine) can drastically alter pharmacological activity, physicochemical properties, and experimental outcomes [1]. Key differentiators include receptor binding profiles, solubility, and lipophilicity, which directly impact assay performance and lead optimization [2][3]. The specific 4-methylbenzoyl substitution pattern confers distinct selectivity and physicochemical attributes not present in unsubstituted or differently substituted analogs [4].

Evidence for 1-(4-Methylbenzoyl)-4-phenylpiperazine Over Analogs


Sigma-1 Affinity and N-Alkylation Effect

While direct sigma-1 receptor affinity data for 1-(4-methylbenzoyl)-4-phenylpiperazine is not available, its structural analog 1-benzoylpiperazine exhibits negligible sigma receptor binding (Ki > 10,000 nM) [1]. In contrast, the N-alkylated derivative 1-benzyl-4-phenylbutylpiperazine shows a Ki of 125 nM, representing a >80-fold increase in affinity [1]. This class-level inference suggests that 1-(4-methylbenzoyl)-4-phenylpiperazine, which lacks the critical N-alkylation, will have minimal sigma-1 affinity, making it a useful negative control or a scaffold requiring further derivatization for sigma-targeted applications.

Sigma Receptor Pharmacology Neuroprotection Structure-Activity Relationship

Serotonergic Inactivity of Benzoylpiperazines

Benzoylpiperazines, including 1-(4-methylbenzoyl)-4-phenylpiperazine, are essentially inactive at central serotonin (5-HT) sites, whereas phenylpiperazines display nanomolar affinities [1]. For example, 1-(2-methoxyphenyl)piperazine (2-MPP) has a Ki of 35 nM for 5-HT1 sites, with a 100-fold selectivity over 5-HT2 sites [1]. This class-level distinction positions 1-(4-methylbenzoyl)-4-phenylpiperazine as a reliable negative control in serotonergic assays, eliminating confounding 5-HT receptor interactions.

Serotonin Receptors CNS Pharmacology Receptor Binding Assays

Lipophilicity and Solubility Profile

1-(4-Methylbenzoyl)-4-phenylpiperazine exhibits a predicted logP of approximately 3.0-3.8, significantly higher than unsubstituted piperazine (logP ~ -1.5) and 1-benzoylpiperazine (logP ~ 1.3) [1][2]. Its aqueous solubility (LogS) is predicted at -3.6 (251 µM), reflecting moderate solubility suitable for in vitro assays but potentially requiring formulation for in vivo studies [3]. This lipophilicity profile contrasts with more hydrophilic analogs, influencing membrane permeability and tissue distribution [4].

Physicochemical Profiling ADME Drug-Likeness

Metabolic Liability of Amide Bond Cleavage

Arylpiperazine-containing drugs are known to undergo side-chain cleavage, releasing 1-arylpiperazine metabolites that readily cross the blood-brain barrier [1]. While direct metabolic stability data for 1-(4-methylbenzoyl)-4-phenylpiperazine is limited, its amide bond may be susceptible to hydrolysis, potentially yielding 4-phenylpiperazine as a metabolite. This contrasts with more metabolically stable alkyl-linked arylpiperazines [2]. Researchers should account for possible metabolite formation in long-term assays or in vivo studies.

Drug Metabolism ADME Toxicology

Use Cases for 1-(4-Methylbenzoyl)-4-phenylpiperazine


Negative Control for Serotonin Receptor Assays

Utilize 1-(4-methylbenzoyl)-4-phenylpiperazine as a structurally matched but pharmacologically inert control in 5-HT receptor binding studies. Its class-level inactivity at 5-HT1 and 5-HT2 sites (as demonstrated for benzoylpiperazines) [1] ensures that observed effects are not due to off-target serotonergic activity, enhancing assay specificity and data interpretability.

Scaffold for Sigma-1 Receptor Ligand Development

Employ 1-(4-methylbenzoyl)-4-phenylpiperazine as a starting point for synthesizing N-alkylated derivatives with high sigma-1 affinity. The demonstrated 80-fold affinity increase from 1-benzoylpiperazine to its N-alkylated analog [2] provides a rational design strategy. This approach can generate novel sigma ligands for studying neuroprotection, pain, and psychiatric disorders.

Lipophilicity Reference for Partition Assays

Leverage the compound's predicted logP range of 3.0-3.8 [3] as a reference for calibrating lipophilicity measurements in octanol-water partition assays. Its intermediate lipophilicity serves as a benchmark for evaluating other piperazine derivatives or for training computational models of drug-likeness and membrane permeability.

Metabolite Control in ADME Assays

Include 1-(4-methylbenzoyl)-4-phenylpiperazine in in vitro metabolic stability assays to monitor potential hydrolysis to 4-phenylpiperazine, a known centrally active metabolite [4]. This control helps identify and quantify amide bond cleavage, a metabolic liability not present in alkyl-linked arylpiperazines, thereby improving the predictive value of ADME screening cascades.

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